6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, an oxadiazole ring, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the bromine atom, and the attachment of the oxadiazole ring. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the oxadiazole ring, which is then attached to the benzofuran core.
Final Coupling:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions may produce various substituted benzofuran compounds.
Scientific Research Applications
6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and oxadiazole-containing compounds.
Other Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Oxadiazole-Containing Compounds: Compounds with oxadiazole rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H16BrN3O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16BrN3O3/c1-10-4-5-13(8-11(10)2)17-19(24-27-23-17)22-20(25)18-12(3)15-7-6-14(21)9-16(15)26-18/h4-9H,1-3H3,(H,22,24,25) |
InChI Key |
QYMSLCBOTZWXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C)C |
Origin of Product |
United States |
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